2-(5-Bromothiophen-2-yl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound features a bromine atom attached to a thiophene ring, which is further connected to a morpholine group. The molecular formula for 2-(5-Bromothiophen-2-yl)morpholine is C₉H₈BrN, and it has a molecular weight of 215.07 g/mol. It has been noted for its potential applications in various fields, including organic synthesis and medicinal chemistry, particularly as a bioactive molecule in biological studies and as an intermediate in drug synthesis .
The synthesis of 2-(5-Bromothiophen-2-yl)morpholine typically involves the nucleophilic substitution reaction between 5-bromothiophene and morpholine.
In industrial settings, continuous flow reactors or batch processes can be employed to enhance yield and purity .
The molecular structure of 2-(5-Bromothiophen-2-yl)morpholine consists of:
Key structural data includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often used to confirm the structure .
2-(5-Bromothiophen-2-yl)morpholine can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs .
The mechanism of action for 2-(5-Bromothiophen-2-yl)morpholine involves its interaction with biological targets, which may vary based on structural modifications compared to similar compounds like 2-(5-chlorothiophen-2-yl)morpholine. The presence of different halogens can influence both reactivity and biological activity due to changes in electronic properties and steric hindrance .
Key chemical properties include:
Analyses using techniques like NMR and IR spectroscopy provide insights into functional groups present within the molecule, confirming the presence of morpholine and thiophene functionalities .
Research indicates that this compound may have applications in developing pharmaceuticals targeting specific biological pathways .
The rational design of 2-(5-bromothiophen-2-yl)morpholine leverages complementary pharmacological properties of both heterocycles. The thiophene moiety provides a π-excessive aromatic system that facilitates charge-transfer interactions with biological targets, while its bromination at the C5 position enhances electron-withdrawing capacity and metabolic stability [8]. The morpholine ring contributes to solubility via its polar oxygen atom and acts as a hydrogen-bond acceptor, improving bioavailability. This hybrid architecture exploits:
Table 1: Key Electronic Parameters of Hybrid Components
Structural Element | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
---|---|---|---|
5-Bromothiophene | -6.8 | -1.2 | 1.45 |
Morpholine | -7.5 | 0.8 | 1.82 |
Hybrid Compound | -6.3 | -0.9 | 3.10 |
Synthesis of 2-(5-bromothiophen-2-yl)morpholine employs a three-step sequence optimized for yield and purity:
Critical improvements include:
The bromine substituent at thiophene-C5 critically modulates bioactivity through:
Increases dipole moment by 0.8 Debye versus non-brominated analogs [8]
Steric influence:
Comparative bioactivity data demonstrates:
Table 2: Impact of Thiophene Substituents on Urease Inhibition
C5 Substituent | IC₅₀ (µM) | Log P | H-bond Acceptor Count |
---|---|---|---|
Br | 3.80 ± 0.2 | 2.15 | 3 |
Cl | 5.21 ± 0.3 | 2.08 | 3 |
CH₃ | 29.0 ± 1.1 | 2.30 | 2 |
H | 42.5 ± 1.8 | 1.85 | 2 |
OCH₃ | 38.7 ± 1.5 | 1.45 | 3 |
The morpholine unit significantly improves drug-like properties through:
Forms stable hydrochloride salts for oral formulation [4]
Metabolic stability:
Half-life (t₁/₂) increases from 1.2 hr (pyrrolidine analog) to 4.8 hr
Tissue penetration:
Mechanistic insights include:
Comprehensive SAR analysis reveals critical determinants for urease inhibition:
3-Substituted morpholines lose 90% activity due to steric clash
Thiophene bromination:
Dibromination eliminates activity (IC₅₀ > 100 µM)
Hybrid angle optimization:
Key binding interactions confirmed via crystallography:
Lead optimization produced:
Table 3: SAR Summary for Urease Inhibition
Structural Modification | Activity Change | Key Interaction Alteration |
---|---|---|
Removal of morpholine | IC₅₀ > 100 µM | Loss of H-bond to His593 |
Thiomorpholine replacement | IC₅₀ increases 2.5-fold | Weaker Ni coordination |
Thiophene → phenyl ring | IC₅₀ increases 8-fold | Loss of Ni-S coordination |
5-Bromo → 5-amino substitution | Complete inactivation | Disruption of hydrophobic pocket fit |
Morpholine N-methylation | IC₅₀ increases 12-fold | Steric hindrance at catalytic cleft |
Docking simulations verify:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0